Picafibrate

Description

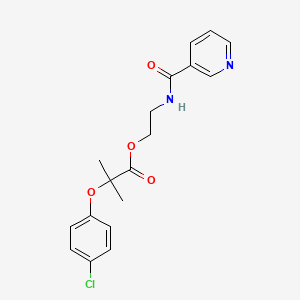

Structure

3D Structure

Properties

CAS No. |

57548-79-5 |

|---|---|

Molecular Formula |

C18H19ClN2O4 |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C18H19ClN2O4/c1-18(2,25-15-7-5-14(19)6-8-15)17(23)24-11-10-21-16(22)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3,(H,21,22) |

InChI Key |

MCECKJXCBZXVJI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C(=O)OCCNC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |

Other CAS No. |

57548-79-5 |

Synonyms |

(4-chloro-2-phenoxy)-2-methyl-2-propionyl-2- ethylnicotinamide F 1393 picafibrate |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Picafibrate Action

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

As a member of the nuclear receptor superfamily, PPARα functions as a sensor for fatty acids and their derivatives. nih.gov Picafibrate mimics these natural ligands, binding to and activating the receptor, which subsequently modulates the transcription of specific target genes. vulcanchem.comncats.io This agonism is the foundational mechanism for its effects on lipid metabolism.

The activation of PPARα by this compound begins with the binding of the compound to the receptor's ligand-binding domain (LBD). vulcanchem.com The LBD of PPARα possesses a notably large, Y-shaped binding pocket that can accommodate a variety of structurally diverse ligands, including endogenous fatty acids and synthetic compounds like fibrates. nih.govmdpi.comnih.gov

Upon binding, this compound induces a critical conformational change in the PPARα protein. nih.govnih.gov This structural shift is essential for the subsequent steps of receptor activation. While the precise crystallographic structure of this compound within the PPARα LBD is not detailed in the provided search results, studies with other potent fibrates like pemafibrate (B1668597) show a distinct Y-shaped binding mode that stabilizes the active conformation of the receptor. nih.govmdpi.com This stabilization involves numerous hydrophobic interactions between the ligand and amino acid residues within the binding pocket. nih.gov The induced-fit mechanism allows the receptor to adapt its structure in response to ligand binding, leading to a functionally active state. nih.gov

The transcriptional activity of PPARα is tightly controlled by its interaction with co-repressor and co-activator proteins. oncotarget.com In the absence of a ligand (unliganded state), PPARα is typically associated with a complex of co-repressor proteins, such as the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govresearchgate.net This interaction maintains the receptor in a transcriptionally repressed state.

The binding of an agonist like this compound to the PPARα LBD triggers a conformational change that leads to the dissociation of the co-repressor complex. nih.govnih.gov This unmasking of the receptor allows for the recruitment of a series of co-activator proteins. frontiersin.org These co-activators are crucial for mediating the transcriptional activation of target genes. Key co-activators that interact with PPARα include:

Steroid Receptor Coactivator-1 (SRC-1) frontiersin.org

PPARγ Coactivator-1α (PGC-1α) nih.govbiorxiv.org

CREB-binding protein (CBP)/p300 frontiersin.org

These co-activator complexes often possess intrinsic histone acetyltransferase (HAT) activity or recruit other proteins with this function. nih.govfrontiersin.org The acetylation of histone proteins leads to chromatin remodeling, making the DNA more accessible to the transcriptional machinery and facilitating gene expression. frontiersin.org

PPARα is a nuclear receptor that primarily resides within the cell nucleus. wikipedia.orgoncotarget.com Following ligand binding and the recruitment of co-activators, the activated PPARα does not act alone. It forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). oncotarget.commdpi.comresearchgate.net This PPARα/RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences. oncotarget.com Studies on other PPARα agonists have demonstrated that stimulation can enhance the nuclear presence and activation of the receptor. nih.govresearchgate.net

Transcriptional Regulation by this compound

The ultimate function of this compound's activation of PPARα is to directly regulate the expression of target genes. This is achieved through the binding of the activated receptor complex to specific DNA elements.

The PPARα/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), which are located in the promoter or enhancer regions of target genes. ncats.iooncotarget.com A canonical PPRE consists of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide, a configuration referred to as a DR-1 element. oncotarget.com The binding of the this compound-activated PPARα/RXR complex to a PPRE serves as an anchor point to assemble the basal transcription machinery, including RNA polymerase II, leading to the initiation of gene transcription. nih.gov

Through its activation of PPARα and subsequent binding to PPREs, this compound orchestrates a comprehensive shift in the genetic program governing lipid metabolism. vulcanchem.comwikipedia.org The primary effect is an increase in fatty acid catabolism and a decrease in triglyceride levels. This is accomplished by modulating the expression of a wide array of genes.

Key Genes Upregulated by this compound-Mediated PPARα Activation:

Genes for Fatty Acid Oxidation: this compound enhances the expression of genes encoding key enzymes for both mitochondrial and peroxisomal fatty acid β-oxidation. This includes Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal oxidation, and Carnitine palmitoyltransferase I (CPT1), which facilitates the transport of long-chain fatty acids into mitochondria for oxidation. wikipedia.orgnih.gov

Genes for Lipoprotein Metabolism: The expression of Lipoprotein lipase (B570770) (LPL) is increased. nih.gov LPL is a critical enzyme that hydrolyzes triglycerides within circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglycerides from the plasma.

Key Genes Downregulated by this compound-Mediated PPARα Activation:

Genes Inhibiting Lipolysis: this compound suppresses the hepatic expression of Apolipoprotein C-III (ApoC-III). nih.gov ApoC-III is a potent inhibitor of lipoprotein lipase; its downregulation therefore enhances LPL activity and promotes triglyceride clearance.

The table below summarizes the impact of PPARα activation on key genes involved in lipid metabolism.

| Gene Category | Gene Name | Protein Name | Function | Effect of PPARα Activation |

| Fatty Acid Oxidation | ACOX1 | Acyl-CoA Oxidase 1 | Rate-limiting enzyme in peroxisomal β-oxidation | Upregulation |

| CPT1 | Carnitine Palmitoyltransferase I | Transports fatty acids into mitochondria for β-oxidation | Upregulation | |

| Lipoprotein Metabolism | LPL | Lipoprotein Lipase | Hydrolyzes triglycerides in lipoproteins | Upregulation |

| APOC3 | Apolipoprotein C-III | Inhibits lipoprotein lipase activity | Downregulation | |

| Fatty Acid Synthesis | FASN | Fatty Acid Synthase | Key enzyme in de novo fatty acid synthesis | Downregulation |

Impact on Genes Involved in Lipid Metabolism

Lipoprotein Lipase (LPL) Expression

This compound plays a crucial role in regulating the expression of Lipoprotein Lipase (LPL), a key enzyme in triglyceride metabolism. LPL is responsible for hydrolyzing triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for uptake by tissues like muscle and adipose tissue. mdpi.com The gene for LPL contains PPREs in its promoter region, making it a direct target for the PPARα/RXR heterodimer. nih.gov

Activation of PPARα by this compound leads to the transcriptional upregulation of the LPL gene. unibas.itazaruniv.ac.ir This increased gene expression results in higher synthesis and secretion of LPL by parenchymal cells in adipose tissue, skeletal muscle, and cardiac muscle. mdpi.comnih.gov The subsequent increase in LPL activity at the capillary endothelium enhances the clearance of triglyceride-rich lipoproteins from the plasma. This mechanism is fundamental to the triglyceride-lowering effect of this compound. bioradiations.com The tissue-specific expression of LPL is a critical factor in partitioning fatty acids among different tissues, which has significant metabolic consequences. nih.gov

Apolipoprotein Gene Regulation (e.g., ApoA-I, ApoA-II, ApoC-III)

This compound significantly modifies the lipid profile by regulating the gene expression of several key apolipoproteins, which are the protein components of lipoprotein particles. sekisuidiagnostics.com This regulation is primarily mediated through PPARα activation. nih.gov

Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): These are the major structural proteins of high-density lipoprotein (HDL). Increased levels of ApoA-I and ApoA-II generally lead to higher plasma HDL concentrations. The human genes for both ApoA-I and ApoA-II contain functional PPREs in their promoter regions. This compound, by activating PPARα, stimulates the transcription of these genes in hepatocytes, leading to increased synthesis and secretion of ApoA-I and ApoA-II. nih.govnih.gov This contributes to the HDL-raising effect observed with fibrate therapy.

Apolipoprotein C-III (ApoC-III): This apolipoprotein is a component of VLDL and acts as a potent inhibitor of lipoprotein lipase (LPL) activity. bioradiations.com High levels of ApoC-III can impair the clearance of triglyceride-rich lipoproteins, leading to hypertriglyceridemia. The gene for ApoC-III is negatively regulated by PPARα. Activation of PPARα by this compound suppresses the transcription of the ApoC-III gene in the liver. This reduction in ApoC-III levels relieves the inhibition on LPL, further promoting triglyceride catabolism.

The table below summarizes the regulatory effects of this compound on key apolipoprotein genes via PPARα activation.

| Apolipoprotein | Primary Lipoprotein Association | Function | Effect of this compound (via PPARα) on Gene Expression |

| ApoA-I | HDL | Structural protein of HDL, activates LCAT | Upregulation |

| ApoA-II | HDL | Structural protein of HDL, activates hepatic lipase | Upregulation nih.govnih.gov |

| ApoC-III | VLDL, HDL | Inhibits Lipoprotein Lipase (LPL) and hepatic lipase | Downregulation |

LCAT: Lecithin-cholesterol acyltransferase

Fatty Acid Oxidation Enzyme Gene Expression

A central mechanism of this compound action is the enhancement of fatty acid catabolism, particularly mitochondrial β-oxidation. This process is transcriptionally controlled by PPARα, which upregulates a suite of genes encoding for enzymes and transporters essential for the breakdown of fatty acids.

Upon activation by this compound, PPARα induces the expression of genes involved in:

Fatty Acid Transport: Genes for fatty acid transport proteins that facilitate the entry of fatty acids into cells.

Fatty Acid Acylation: Genes for acyl-CoA synthetases, which "activate" fatty acids by converting them to acyl-CoA esters.

Mitochondrial Uptake: Genes encoding components of the carnitine shuttle, such as carnitine palmitoyltransferase I (CPT1), which is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation.

β-Oxidation Pathway: Genes for the core enzymes of the β-oxidation spiral, including acyl-CoA dehydrogenases, which catalyze the initial step of each oxidation cycle.

By orchestrating the upregulation of these genes, this compound effectively increases the liver's capacity to oxidize fatty acids. This not only provides energy to the cell but also reduces the availability of fatty acids for the synthesis of triglycerides, contributing significantly to its lipid-lowering effects.

Influence on Genes Related to Inflammation and Cellular Homeostasis

Beyond its role in lipid metabolism, this compound exhibits significant anti-inflammatory and cytoprotective effects through the PPARα-mediated regulation of genes involved in inflammation and cellular redox balance.

Downregulation of Pro-inflammatory Mediators

This compound exerts anti-inflammatory effects primarily by antagonizing the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). ersnet.orgnih.gov The activated PPARα can physically interact with components of the NF-κB complex, such as the p65 subunit, thereby inhibiting its ability to bind to DNA and activate the transcription of target genes. nih.gov This trans-repression mechanism leads to the downregulation of numerous pro-inflammatory mediators.

Key inflammatory molecules suppressed by this compound include:

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation. jlabphy.orgnih.gov

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in the acute phase response and chronic inflammation. mdpi.commdpi.com

Vascular Cell Adhesion Molecule-1 (VCAM-1): A cell surface protein that mediates the adhesion of inflammatory cells to the vascular endothelium.

By suppressing the expression of these molecules, this compound can attenuate inflammatory responses in various tissues, including the vascular wall. nih.gov

| Pro-inflammatory Mediator | Function | Effect of this compound (via PPARα) on Gene Expression |

| TNF-α | Master inflammatory cytokine | Downregulation nih.govjlabphy.org |

| IL-6 | Pro-inflammatory and pro-thrombotic cytokine | Downregulation nih.govmdpi.com |

| NF-κB (activity) | Key transcription factor for inflammation | Inhibition nih.gov |

Regulation of Antioxidant Enzyme Pathways

PPARα activation by this compound has been shown to bolster cellular antioxidant defenses by upregulating the expression of key antioxidant enzymes. xiahepublishing.comersnet.org This action helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Fibrates, acting through PPARα, can increase the transcription of genes for several crucial antioxidant enzymes. unich.itahajournals.orgahajournals.org

This regulation may occur through direct PPRE-mediated transcription or indirectly by influencing other signaling pathways that control antioxidant gene expression, such as the Nrf2 pathway. nih.govkeapstone.comund.edu The enhancement of the cellular antioxidant capacity is another important facet of the protective effects of this compound.

The table below lists key antioxidant enzymes whose expression can be positively modulated by PPARα agonists.

| Antioxidant Enzyme | Function |

| Superoxide (B77818) Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. unich.itresearchgate.net |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. unibas.itresearchgate.net |

| Glutathione Peroxidase (GPX) | Reduces hydrogen peroxide and lipid hydroperoxides using glutathione. nih.govnews-medical.net |

| Paraoxonase-1 (PON1) | An HDL-associated enzyme with antioxidant properties. nih.govportlandpress.com |

Signal Transduction Pathways Influenced by this compound

The primary signal transduction pathway engaged by this compound is the one it directly initiates: the activation of the PPARα nuclear receptor. As a ligand, this compound diffuses into the cell and nucleus, where it binds to and activates PPARα. wikipedia.org This ligand-receptor complex then acts as a transcription factor, directly altering the expression of a wide array of genes and representing a direct ligand-to-genome signaling pathway. nih.gov

In addition to this primary pathway, the activation of PPARα by this compound leads to cross-talk and modulation of other major intracellular signal transduction pathways: ebsco.comkhanacademy.org

NF-κB Signaling Pathway: As detailed previously, this compound negatively regulates the NF-κB pathway. Activated PPARα can inhibit the transcriptional activity of NF-κB by preventing its binding to DNA. nih.gov This interference with a key pro-inflammatory signaling cascade is a major component of this compound's anti-inflammatory effects.

Nrf2/ARE Pathway: The Nrf2-antioxidant response element (ARE) pathway is a critical regulator of cellular antioxidant and detoxification responses. keapstone.comund.eduwikipathways.org Some evidence suggests that PPARα activators may positively influence this pathway, leading to a more robust antioxidant defense, although this can be context-dependent. nih.gov

Therefore, the molecular action of this compound is not limited to a single linear pathway but involves a complex network of signaling events, initiated by PPARα activation, that collectively modulate lipid metabolism, inflammation, and cellular stress responses.

Crosstalk with Other Nuclear Receptors and Transcription Factors

The activity of this compound, through its activation of PPARα, is not isolated but involves a complex interplay with other nuclear receptors and transcription factors. This crosstalk is crucial for the fine-tuning of metabolic regulation.

A primary mechanism of this crosstalk involves the heterodimerization of PPARα with the Retinoid X Receptor (RXR). nih.gov This PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. researchgate.net Since RXR is a common dimerization partner for several other nuclear receptors, including Liver X Receptors (LXRs) and Thyroid Hormone Receptors (TRs), competition for RXR can occur. nih.govnih.gov Activation of PPARα by this compound can thus influence the signaling pathways of these other receptors by sequestering the limited pool of RXR. nih.govnih.gov

Liver X Receptors (LXRs): LXRs are key regulators of cholesterol and fatty acid metabolism. There is a reciprocal negative crosstalk between PPARα and LXR. nih.govnih.gov PPARα activation can suppress the LXR-mediated activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) promoter, a key lipogenic transcription factor. nih.gov This suppression is thought to occur through the reduction of LXR/RXR heterodimer formation. researchgate.netnih.gov Conversely, activation of LXR can suppress PPARα signaling by reducing the formation of the PPARα/RXRα heterodimer. nih.gov

Thyroid Hormone Receptors (TRs): TRs are involved in regulating metabolism and development. PPARα can selectively down-regulate the transcriptional activity of TRs. nih.gov This inhibition is not due to direct competition for DNA binding sites but rather from competition for the common RXR partner. nih.gov

Rev-erbα: This nuclear receptor is a transcriptional repressor involved in the regulation of circadian rhythm and lipid metabolism. Fibrates have been shown to increase the expression of Rev-erbα in the liver. nih.gov Rev-erbα can, in turn, repress the transcription of certain genes, adding another layer of regulatory complexity to the effects of this compound. nih.gov

The interplay between PPARα and other transcription factors extends beyond direct competition for RXR. The activation of PPARα can lead to a cascade of transcriptional changes that indirectly affect the activity and expression of other transcription factors, creating a complex regulatory network that governs metabolic homeostasis.

Interplay with Intracellular Signaling Cascades (e.g., MAPK pathways in a general context of signaling)

The cellular effects of this compound are also modulated by its interplay with various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK family, which includes Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, plays a critical role in a wide array of cellular processes such as proliferation, differentiation, apoptosis, and stress responses. frontiersin.orgmdpi.com

While direct studies on this compound's interaction with MAPK pathways are limited, the known functions of PPARα suggest a significant interplay. PPARα activation can influence and be influenced by these signaling cascades.

ERK Pathway: The ERK pathway is typically associated with cell growth and differentiation. researchgate.net Activation of the MAPK/ERK pathway can be triggered by various growth factors and cytokines. mdpi.com Some studies suggest that the effects of certain stimuli on gene expression can be modulated by both PPARα and ERK signaling, indicating a point of convergence.

JNK Pathway: The JNK pathway is primarily activated by stress stimuli and is involved in apoptosis and inflammatory responses. mdpi.combiorxiv.org JNK can phosphorylate various transcription factors, thereby altering their activity. biorxiv.org Given that PPARα activation has anti-inflammatory effects, there is a potential for crosstalk between the PPARα and JNK signaling pathways, possibly through the modulation of inflammatory gene expression. mdpi.com

p38 MAPK Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory cytokines and plays a role in inflammation and apoptosis. nih.gov The activation of p38 can lead to the regulation of various transcription factors and downstream kinases. nih.gov The anti-inflammatory actions of PPARα agonists like this compound may involve the modulation of the p38 MAPK signaling cascade.

The interplay between this compound-activated PPARα and MAPK signaling is likely bidirectional. MAPK pathways can phosphorylate nuclear receptors and their co-regulators, thereby modifying their activity. nih.gov This suggests that the cellular context and the activity of signaling cascades like the MAPK pathways can influence the ultimate transcriptional response to this compound.

Effects on Cellular Lipogenesis and Lipid Catabolism Pathways

This compound, through the activation of PPARα, profoundly impacts the balance between lipid synthesis (lipogenesis) and lipid breakdown (catabolism). The primary effect is a shift towards increased catabolism and reduced lipogenesis, leading to a decrease in plasma triglycerides. researchgate.net

Effects on Lipid Catabolism:

PPARα activation by this compound stimulates the expression of genes involved in multiple steps of fatty acid catabolism. This includes genes encoding for proteins that facilitate cellular fatty acid uptake and their conversion to acyl-CoA derivatives. researchgate.net A key aspect of this is the upregulation of enzymes involved in the mitochondrial and peroxisomal β-oxidation pathways.

A crucial enzyme in the mitochondrial uptake of long-chain fatty acids is Carnitine Palmitoyltransferase I (CPT-I) . biorxiv.org PPARα activation is known to increase the expression of the CPT-I gene. mdpi.com Another key enzyme in the peroxisomal β-oxidation pathway is Acyl-CoA Oxidase (ACOX) , the rate-limiting enzyme. nih.gov Fibrates have been shown to induce the expression of the ACOX gene in rats. nih.gov This induction leads to an increased capacity of the liver to break down fatty acids.

Effects on Lipogenesis:

Conversely, this compound contributes to the reduction of triglyceride synthesis. This is achieved in part by decreasing the availability of fatty acids for esterification into triglycerides. The increased fatty acid catabolism directly reduces the substrate pool for lipogenesis.

Furthermore, PPARα activation can transcriptionally repress genes involved in fatty acid synthesis. Key enzymes in this pathway include Acetyl-CoA Carboxylase (ACC) , which catalyzes the first committed step in fatty acid synthesis, and Fatty Acid Synthase (FAS) , a multifunctional enzyme that carries out the subsequent steps. nih.govebi.ac.uk Fibrates have been shown to reduce fatty acid and triglyceride synthesis. researchgate.net The suppression of the lipogenic transcription factor SREBP-1c by PPARα activation, as mentioned in the crosstalk section, is a significant mechanism contributing to the downregulation of lipogenic enzymes. nih.gov

The following table summarizes the effects of fibrate-like activity on key enzymes in lipid metabolism based on research findings.

| Enzyme | Pathway | Effect of PPARα Activation (Fibrate-like activity) | Research Finding Reference |

| Carnitine Palmitoyltransferase I (CPT-I) | Lipid Catabolism (Mitochondrial β-oxidation) | Upregulation | Overexpression of CPT-1a increased fatty acid oxidation by ~70% in hepatocytes. nih.gov |

| Acyl-CoA Oxidase (ACOX) | Lipid Catabolism (Peroxisomal β-oxidation) | Upregulation | Fibrates induced acyl CoA oxidase gene expression in rat hepatocytes. nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Lipogenesis | Downregulation (indirectly) | Inhibition of ACC is a key regulatory point in fatty acid synthesis. plos.org |

| Fatty Acid Synthase (FAS) | Lipogenesis | Downregulation (indirectly) | Polyunsaturated fatty acids, which also activate PPARα, decrease FAS gene expression. mdpi.com |

Pre Clinical Pharmacological Investigations of Picafibrate

In vivo Animal Model Studies

Investigation of Anti-inflammatory Effects in Animal Models

Picafibrate, as a member of the fibrate class of drugs, is understood to exert its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). koreamed.org While direct preclinical studies on the anti-inflammatory effects of this compound in animal models are not extensively documented in publicly available literature, the well-established role of PPARα activation provides a strong basis for inferring its anti-inflammatory properties. koreamed.orgsmw.ch Fibrates, as a class, are recognized for their capacity to mitigate inflammatory responses, a mechanism that is intrinsically linked to their primary mode of action. koreamed.orgsmw.ch

The anti-inflammatory actions of PPARα agonists are multifaceted. A key mechanism involves the transcriptional repression of pro-inflammatory genes. smw.ch Activated PPARα can interfere with major inflammatory signaling pathways, such as those mediated by nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and GATA transcription factors. smw.ch This interference leads to a reduction in the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). smw.ch

Further insights into the potential anti-inflammatory mechanisms of this compound can be drawn from studies on other selective PPARα modulators, such as pemafibrate (B1668597). Research has demonstrated that pemafibrate can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in various inflammatory diseases. nih.gov Additionally, pemafibrate has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.govfrontiersin.org Studies on fenofibrate (B1672516), another well-known fibrate, have indicated its ability to suppress the activation of microglia, the resident immune cells of the central nervous system, although this effect may also involve SIRT1-dependent pathways in addition to PPARα. nih.gov

Animal models commonly used to assess anti-inflammatory effects include those of carrageenan-induced paw edema, which models acute inflammation, and adjuvant-induced arthritis, which represents a model of chronic inflammation. mdpi.com In such models, the administration of a test compound is evaluated for its ability to reduce edema, inflammatory cell infiltration, and the expression of inflammatory markers. While specific data for this compound in these models is scarce, the known effects of other fibrates suggest that this compound would likely demonstrate significant anti-inflammatory activity.

Table 1: Investigated Anti-inflammatory Mechanisms of PPARα Agonists in Animal Models

| Mechanism of Action | Key Molecular Targets | Observed Effects in Animal Models |

|---|---|---|

| Transcriptional Repression | NF-κB, AP-1 | Reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6). smw.ch |

| Inflammasome Inhibition | NLRP3 | Suppression of caspase-1 activation and subsequent inflammation. nih.gov |

| Macrophage Polarization | M2 Macrophages | Promotion of an anti-inflammatory cellular phenotype. nih.govfrontiersin.org |

| Microglial Suppression | Microglia | Inhibition of neuroinflammatory responses. nih.gov |

Studies on Metabolic Syndrome Components in Animal Models (e.g., insulin (B600854) sensitivity)

Metabolic syndrome is a constellation of metabolic abnormalities that includes insulin resistance, dyslipidemia, obesity, and hypertension. nih.govnih.gov Animal models are crucial for investigating the pathophysiology of this syndrome and for evaluating the efficacy of potential therapeutic agents like this compound. nih.gov Commonly used models involve dietary manipulation, such as feeding rodents a high-fructose or high-fat diet, to induce the characteristic features of metabolic syndrome. nih.gov

While direct preclinical studies detailing the effects of this compound on all components of metabolic syndrome in animal models are limited, its role as a PPARα agonist allows for well-founded inferences. The primary and most well-documented effect of fibrates is the improvement of dyslipidemia, particularly the reduction of triglycerides and the elevation of high-density lipoprotein (HDL) cholesterol. koreamed.org These effects are a direct consequence of PPARα activation leading to increased fatty acid oxidation and altered lipoprotein metabolism. koreamed.org

The impact of this compound on insulin sensitivity is of significant interest. Insulin resistance is a core feature of metabolic syndrome, and there is a complex interplay between lipid metabolism and glucose homeostasis. e-dmj.orgfrontiersin.org Ectopic lipid accumulation in tissues such as the liver and skeletal muscle is a key contributor to the development of insulin resistance. e-dmj.org By promoting fatty acid uptake and oxidation in these tissues, PPARα agonists like this compound can reduce lipotoxicity and thereby improve insulin signaling. e-dmj.orgfrontiersin.org

Furthermore, PPARα activation has been shown to increase the expression of adiponectin, an adipokine known to have insulin-sensitizing effects. mdpi.com Higher levels of adiponectin are associated with improved insulin action in the liver and skeletal muscle. mdpi.com Conversely, resistin, another adipokine linked to insulin resistance, has been shown to be modulated by PPARα activity in some animal models. mdpi.com

Table 2: Expected Effects of this compound on Metabolic Syndrome Components in Animal Models Based on PPARα Agonist Activity

| Metabolic Syndrome Component | Expected Effect of this compound | Underlying Mechanism (as a PPARα Agonist) |

|---|---|---|

| Dyslipidemia | Reduction in triglycerides, increase in HDL cholesterol. | Increased fatty acid oxidation, modulation of lipoprotein lipase (B570770) and apolipoprotein expression. koreamed.org |

| Insulin Resistance | Improvement in insulin sensitivity. | Reduced ectopic lipid accumulation in liver and muscle, increased adiponectin expression. e-dmj.orgmdpi.com |

| Hepatic Steatosis | Amelioration of fatty liver. | Enhanced hepatic fatty acid oxidation. e-dmj.org |

| Obesity | Potential for modest effects on body weight. | Increased energy expenditure through fatty acid catabolism. smw.ch |

Organ-Specific Responses and Tissue Selectivity in Animal Studies

The pharmacological effects of a drug are determined not only by its mechanism of action but also by its distribution and concentration in various tissues. Preclinical studies on the organ-specific responses and tissue selectivity of this compound are essential for understanding its therapeutic actions and potential off-target effects. Such studies are typically conducted in rodent models, such as rats, using techniques like quantitative whole-body autoradiography (QWBA) to visualize the distribution of a radiolabeled compound. plos.org

As a PPARα agonist, this compound is expected to be most active in tissues with high expression of PPARα. These include metabolically active organs such as the liver, heart, kidneys, and skeletal muscle. koreamed.org The liver is a primary target for fibrates, where they exert their main lipid-lowering effects through the regulation of genes involved in fatty acid transport and β-oxidation. koreamed.orgsmw.ch

Studies on the tissue distribution of other small molecules in rats have shown that compounds are often rapidly and widely distributed, with significant concentrations observed in key metabolic and excretory organs like the liver and kidneys. dovepress.comnih.govnih.gov For instance, after oral administration, the concentration of a compound in the liver and kidneys can be substantially higher than in the plasma. nih.gov This preferential accumulation in specific organs is critical for the drug's efficacy.

The concept of tissue selectivity is also crucial. A desirable therapeutic agent would have high concentrations and activity in target organs while having minimal effects on other tissues to reduce the risk of adverse effects. mdpi.com The selectivity of this compound for PPARα over other PPAR isoforms (PPARγ and PPARβ/δ) contributes to its specific pharmacological profile, primarily targeting lipid metabolism.

Table 3: Predicted Organ-Specific Responses to this compound Based on PPARα Expression and Fibrate Class Characteristics

| Organ | Predicted Primary Response | Rationale |

|---|---|---|

| Liver | Increased fatty acid oxidation, reduced triglyceride synthesis. | High expression of PPARα; primary site of lipid metabolism. koreamed.orgsmw.ch |

| Kidney | Potential modulation of renal lipid metabolism and inflammation. | High expression of PPARα. koreamed.org |

| Heart | Increased fatty acid utilization for energy. | High expression of PPARα; reliance on fatty acid oxidation for fuel. koreamed.org |

| Skeletal Muscle | Enhanced fatty acid uptake and oxidation. | Significant expression of PPARα; major site of energy expenditure. koreamed.orgsmw.ch |

| Adipose Tissue | Modulation of adipokine secretion (e.g., adiponectin). | PPARα is expressed and influences adipocyte function. mdpi.com |

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Picafibrate

Chemical Synthesis Approaches for Picafibrate and its Analogs

This compound is a fibrate class drug, a derivative of fibric acid (phenoxyisobutyric acid). wikipedia.org Its synthesis, along with that of its analogs, builds upon established chemical pathways for fibrates while also incorporating modern methodologies to enhance efficiency and explore its chemical space for improved activity.

Key Reaction Pathways in Fibrate Synthesis

The fundamental structure of fibrates consists of a phenoxyisobutyric acid moiety linked to other chemical groups. wikipedia.org The synthesis of these compounds, therefore, often involves core reactions to construct this key scaffold. A common structural feature includes a carboxylic acid head, an aromatic ring, and a lipophilic tail, connected by linkers. researchgate.net The nature of these components significantly influences the compound's potency and selectivity. researchgate.net

Historically, the synthesis of fibrates like clofibrate (B1669205), from which this compound is derived, has served as a foundation. researchgate.netncats.io These syntheses often involve the Williamson ether synthesis, where a phenol (B47542) is reacted with an α-halo isobutyrate ester in the presence of a base. Subsequent hydrolysis of the ester group yields the fibric acid core. For more complex fibrates, multi-step sequences are employed, often involving the coupling of different aromatic and heterocyclic systems. The development of new fibrates has been a significant goal to better understand structure-activity relationships (SARs) and to obtain new drugs with improved pharmacological profiles. researchgate.net

Modern Synthetic Methodologies for this compound Derivatives

Modern organic synthesis offers a vast toolkit for creating complex molecules like this compound derivatives with greater efficiency and control. aip.orgnsf.gov While specific literature detailing a "modern" synthesis of this compound itself is sparse, the principles of modern synthesis can be applied. These include transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are invaluable for linking different aromatic or heterocyclic fragments. mdpi.com These methods allow for the modular construction of analogs, where different building blocks can be combined to rapidly generate a library of compounds for screening. sigmaaldrich.com

For instance, in creating analogs of this compound, a modern approach might involve a palladium-catalyzed C-N coupling reaction to form the amide bond central to this compound's structure, or a C-O coupling to construct the ether linkage. The use of "green chemistry" principles, such as employing less hazardous reagents and solvents or using catalytic processes to minimize waste, is also a key aspect of modern synthetic strategies. aip.org The aim is to develop synthetic routes that are not only efficient but also environmentally benign and scalable. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The therapeutic effects of fibrates are mediated through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. wikipedia.orgvulcanchem.com Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective modulators.

Identification of Pharmacophore Features Essential for PPARα Activity

A pharmacophore model describes the essential structural and chemical features a molecule must possess to exert a specific biological effect. For PPARα agonists like this compound, a well-defined pharmacophore has been established through extensive research. researchgate.netnih.gov

The key features are:

An Acidic Head Group: A carboxylic acid or a bioisostere is a critical feature. researchgate.net This group forms a network of hydrogen bonds with key amino acid residues in the PPARα ligand-binding domain (LBD), specifically with Ser280, Tyr314, and Tyr464. researchgate.netnih.gov This interaction is essential for stabilizing the active conformation of the receptor. nih.gov

A Central Aromatic Ring: An aromatic or heteroaromatic ring system serves as a central scaffold. researchgate.net

A Lipophilic Tail: A non-polar, hydrophobic tail region occupies a large, hydrophobic pocket within the LBD. researchgate.net

A combined ligand and structure-based pharmacophore model for PPARα agonists identified features including two hydrogen-bond acceptors (HBA), two general hydrophobic (H) regions, and one negative ionizable (NI) feature as crucial for activity. researchgate.net The binding of fibrates to PPARα stabilizes the conformation of helix 12, facilitating the recruitment of coactivator proteins, which is a necessary step for receptor activation. researchgate.netnih.gov this compound, as a PPARα agonist, embodies these features to effectively bind to and activate the receptor. vulcanchem.com

Impact of Substituent Modifications on Molecular Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates variations in the physicochemical properties of compounds with their biological activities to generate a mathematical model. dibru.ac.increative-biostructure.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds. biolscigroup.us For fibrates, QSAR studies help in understanding how factors like hydrophobicity, electronic properties, and steric bulk of different substituents influence PPARα activation.

Key findings from SAR studies on fibrates include:

Linker Length and Flexibility: The linker connecting the acidic head to the lipophilic tail is important. The length and conformational flexibility of this linker can affect how the molecule orients itself within the binding pocket. researchgate.net

Aromatic Ring Substitution: Adding substituents to the aromatic rings can modulate potency and selectivity. For example, the chlorine atom in this compound's structure contributes to its binding affinity and stability. vulcanchem.com

Lipophilic Tail Variation: Changes in the lipophilic tail can significantly alter the interaction with the hydrophobic pocket of the receptor, affecting both potency and selectivity for PPARα over other isoforms like PPARγ or PPARδ. researchgate.net

The development of Selective PPARα Modulators (SPPARMα), such as Pemafibrate (B1668597), highlights the success of these strategies. By fine-tuning the chemical structure, it is possible to achieve a superior balance of efficacy and safety compared to older fibrates. d-nb.info For example, Pemafibrate shows high potency and selectivity for PPARα, which is attributed to specific interactions, including coordination to a region of the receptor known as Arm III. nih.govd-nb.info

Table 1: Research Findings on PPARα Agonist Activity

| Compound/Analog Class | Structural Modification | Effect on PPARα Activity | Reference |

|---|---|---|---|

| General Fibrates | Presence of carboxylic acid head group | Essential for H-bonding with Ser280, Tyr314, Tyr464 in LBD. | researchgate.netnih.gov |

| GL479 (Fibrate Analog) | Introduction of a diazenyl function and a three-atom linker | Resulted in a potent dual PPARα/γ agonist (PPARα EC50 = 0.6 µM). | researchgate.net |

| Pemafibrate (SPPARMα) | Optimized structure for high selectivity | High potency and selectivity for PPARα due to coordination with the Arm III domain of the receptor. | nih.govd-nb.info |

| This compound | Chlorine substitution and specific amide linkage | Contributes to stability and binding affinity as a PPARα agonist. | vulcanchem.com |

Comparative Academic Research on Picafibrate and Other Fibrates

Mechanistic Comparisons with First-Generation Fibrates (e.g., Clofibrate (B1669205), Gemfibrozil)

The fundamental mechanism of all fibrates involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and lipoprotein metabolism. ahajournals.orgglobalrph.comuscjournal.com However, the specifics of this interaction and downstream effects differ between picafibrate and first-generation fibrates like clofibrate and gemfibrozil (B1671426).

Clofibrate: As a first-generation fibrate, clofibrate's mechanism involves several actions. It is an agonist of the PPARα receptor, and its activation leads to a cascade of events including increased fatty acid oxidation and enhanced activity of lipoprotein lipase (B570770) (LPL), the enzyme that breaks down triglycerides in lipoproteins. drugbank.compatsnap.com This results in the degradation of very-low-density lipoproteins (VLDL) and a reduction in circulating triglycerides. drugbank.compatsnap.com Clofibrate also inhibits the synthesis and promotes the clearance of apolipoprotein B (apoB), a key structural protein of VLDL. drugbank.com

Gemfibrozil: Similar to clofibrate, gemfibrozil activates PPARα, which is central to its function. drugbank.compatsnap.commdpi.com This activation leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins. patsnap.compatsnap.com In humans, gemfibrozil has been shown to inhibit peripheral lipolysis (the breakdown of fats in adipose tissue) and reduce the liver's uptake of free fatty acids, which in turn decreases the liver's production of triglycerides and VLDL. hres.ca Its effect on low-density lipoprotein (LDL) cholesterol is generally neutral. uscjournal.com

This compound: this compound is classified as a Selective PPARα Modulator (SPPARMα). nih.gov This designation highlights its more refined mechanism compared to older fibrates. While it also functions by activating PPARα, it was designed to do so with much higher selectivity and potency. The concept behind a SPPARMα is to selectively regulate the transcription of target genes that produce beneficial effects on lipid metabolism, while minimizing the off-target effects that were more common with less selective, first-generation fibrates. nih.gov This enhanced selectivity is a key mechanistic differentiator, aiming for a better balance of efficacy and safety.

Comparative Analysis of Molecular Target Engagement and Selectivity Profiles

A crucial distinction between this compound and other fibrates lies in their molecular-level interaction with PPAR subtypes. There are three main PPAR subtypes: alpha (α), delta (δ), and gamma (γ). While PPARα is the primary target for the lipid-lowering effects of fibrates, activation of PPARγ is associated with adipocyte differentiation. ahajournals.org The degree to which a fibrate activates PPARα versus the other subtypes defines its selectivity.

This compound demonstrates exceptionally high potency and selectivity for PPARα. In one comparative study, the concentration of this compound required to achieve 50% of the maximal activation (EC₅₀) for PPARα was 1.40 nM. nih.gov In contrast, its activation of PPARδ and PPARγ was significantly weaker, with an EC₅₀ of 1.39 µM for PPARδ and over 5 µM for PPARγ. nih.gov This indicates that this compound is thousands of times more selective for PPARα over the other subtypes.

First- and second-generation fibrates exhibit much lower selectivity. For instance, bezafibrate (B1666932) acts as a pan-activator, stimulating all three PPAR subtypes. nih.gov Fenofibric acid (the active form of fenofibrate) activates both PPARα (EC₅₀ of 9.47 µM) and PPARγ (EC₅₀ of 61.0 µM), but not PPARδ. nih.gov Research indicates that the PPARα activation by this compound is over 2,500 times stronger than that of fenofibric acid. nih.gov This high degree of selectivity for PPARα is a defining characteristic of this compound's molecular profile.

| Compound | PPARα Activation (EC₅₀) | PPARδ Activation (EC₅₀) | PPARγ Activation (EC₅₀) | Reference |

|---|---|---|---|---|

| This compound | 1.40 nM | 1.39 µM | > 5 µM | nih.gov |

| Fenofibric Acid | 9.47 µM | No Activation | 61.0 µM | nih.gov |

| Bezafibrate | 30.4 µM | 86.7 µM | 178 µM | nih.gov |

Differential Effects on Gene Regulatory Networks in Pre-clinical Models

The activation of PPARα by fibrates directly influences the gene regulatory networks that control lipid metabolism. By binding to PPARα, these drugs modulate the transcription of a suite of target genes. ahajournals.orguscjournal.com Pre-clinical research comparing different fibrates has revealed differential effects on these genetic pathways.

A key target in these networks is the gene for apolipoprotein C-III (apoC-III), an inhibitor of lipoprotein lipase. drugbank.comkoreamed.org By reducing the expression of the APOC3 gene, fibrates can lead to increased lipolysis and clearance of triglycerides. Pre-clinical studies in rats have shown that the extent to which different fibrates lower triglycerides correlates with their ability to reduce hepatic apoC-III mRNA levels. nih.gov In one such study, bezafibrate and fenofibrate (B1672516), which significantly lowered triglycerides, also dramatically reduced hepatic apoC-III mRNA. nih.gov Gemfibrozil also strongly reduced triglycerides and had a significant, though intermediate, effect on apoC-III mRNA. nih.gov In contrast, clofibrate had little effect on triglycerides and only partially reduced apoC-III mRNA levels in the same model. nih.gov

Furthermore, fibrates can influence the expression of genes involved in fatty acid uptake and oxidation. Clofibrate, for instance, has been shown in breast cancer cell models to decrease the expression of lipogenic pathway genes like SREBP-1c and fatty acid synthase (FASN), while increasing the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1a (CPT-1a). oncotarget.com The highly selective nature of this compound suggests that its impact on gene regulatory networks is more precisely focused on PPARα target genes, potentially leading to a more optimized and potent effect on lipid-modulating pathways compared to the broader, less specific effects of older fibrates.

In vitro and in vivo Comparative Efficacy Studies in Animal Models

Pre-clinical studies using both cell cultures (in vitro) and animal models (in vivo) are essential for comparing the efficacy of different compounds before human trials. uhnresearch.canih.gov These studies have been instrumental in demonstrating the relative potency of this compound.

In animal models of dyslipidemia, this compound has been directly compared to other fibrates, particularly fenofibrate. These studies have consistently shown that this compound exerts more potent triglyceride-reducing and HDL-cholesterol-increasing effects. nih.gov For example, one product monograph notes that in normal rats, gemfibrozil was found to be 15 times more active than clofibrate in reducing triglycerides. hres.ca

More recent animal studies have identified this compound as having superior effects to fenofibrate. It was selected from several candidate compounds for its ability to produce greater reductions in triglycerides and increases in HDL-cholesterol, with fewer off-target effects like increased liver weight, when compared directly with fenofibrate in animal models. nih.gov

| Fibrate | Animal Model | Comparative Efficacy Finding | Reference |

|---|---|---|---|

| Gemfibrozil vs. Clofibrate | Rat | Gemfibrozil was 15 times more active than clofibrate in reducing triglycerides. | hres.ca |

| This compound vs. Fenofibrate | Animal Models | This compound demonstrated greater triglyceride-reducing and HDL-increasing effects. | nih.gov |

| Bezafibrate/Fenofibrate vs. Clofibrate | Rat | Bezafibrate and fenofibrate were more effective at lowering triglycerides and hepatic apoC-III mRNA than clofibrate. | nih.gov |

Emerging Research Areas and Future Directions for Picafibrate Studies

Exploration of Novel Molecular Targets Beyond Canonical PPARs

While the primary mechanism of action for fibrates like picafibrate is the activation of PPARα, emerging research is beginning to investigate its effects on other molecular targets. nih.gov This exploration is driven by the desire to understand the full spectrum of its pharmacological effects and to potentially identify new therapeutic applications.

Future research may focus on whether this compound interacts with other members of the PPAR family, such as PPARγ or PPARβ/δ, which also play crucial roles in lipid homeostasis and inflammation. nih.govnih.gov Although fibrates are traditionally considered PPARα agonists, the potential for off-target effects or promiscuous activation of other PPAR isoforms cannot be entirely ruled out and warrants further investigation. nih.govd-nb.info

Beyond the PPAR family, other potential molecular targets could include transcription factors and signaling molecules involved in metabolic and inflammatory pathways. For instance, studies on other fibrates have suggested potential interactions with pathways involving AMP-activated protein kinase (AMPK) or sterol regulatory element-binding proteins (SREBPs). Investigating this compound's influence on these and other non-PPAR pathways could reveal novel mechanisms contributing to its therapeutic profile. frontiersin.org

Advanced Pre-clinical Models for this compound Research

The development and utilization of more sophisticated pre-clinical models are crucial for advancing our understanding of this compound. Traditional rodent models have been instrumental, but there is a growing need for models that more accurately recapitulate human diseases.

Genetically engineered mouse models, such as those with humanized PPARα or specific deletions of inflammatory mediators, can provide more precise insights into this compound's mechanism of action. Furthermore, the use of animal models for complex metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and diabetic dyslipidemia will be essential in evaluating the full therapeutic potential of this compound in these conditions. mdpi.com

In addition to in vivo models, advanced in vitro systems, such as three-dimensional (3D) organoids and "organ-on-a-chip" technology, offer promising platforms for studying this compound's effects on specific cell types and tissues in a more physiologically relevant context. These models can be particularly useful for dissecting molecular pathways and for high-throughput screening of this compound derivatives.

Applications in Investigating Complex Metabolic and Inflammatory Pathways

This compound's established role as a PPARα agonist makes it a valuable tool for investigating the intricate interplay between metabolic and inflammatory signaling. nih.gov Future research will likely delve deeper into how this compound modulates these complex networks.

Key inflammatory pathways of interest include the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, both of which are central to the inflammatory response. oncotarget.comnih.govajol.info Understanding how this compound influences these pathways could provide a rationale for its use in a broader range of inflammatory conditions. The modulation of cytokine and chemokine expression and the subsequent effects on immune cell recruitment and activation are also critical areas for future investigation. oncotarget.com

Furthermore, the connection between lipid metabolism and inflammation is a rapidly growing field of study. This compound can be used as a chemical probe to explore how alterations in fatty acid oxidation and lipid levels, induced by PPARα activation, impact inflammatory processes at a systemic and cellular level. This could lead to a better understanding of the pathophysiology of diseases where both metabolic and inflammatory dysregulation are prominent features.

Development of Advanced Analytical and Methodological Approaches for this compound Profiling

To fully elucidate the pharmacokinetics, pharmacodynamics, and metabolic fate of this compound, the development and application of advanced analytical techniques are essential. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for the separation and quantification of drugs and their metabolites. excedr.comdrawellanalytical.comresearchgate.netijpsjournal.com

The development of robust and validated analytical methods is crucial for ensuring the accuracy and reliability of research findings. nih.govcdc.gov This includes optimizing sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to minimize matrix effects and improve detection limits. mdpi.com These advanced analytical approaches will be instrumental in building a comprehensive profile of this compound's behavior in biological systems.

Table 1: Analytical Techniques for this compound Profiling

| Technique | Application | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its metabolites. researchgate.nettandfonline.com | High resolving power, sensitivity, and accuracy. researchgate.net |

| Gas Chromatography (GC) | Analysis of volatile derivatives of this compound. drawellanalytical.comresearchgate.net | High resolution for volatile compounds. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive and specific quantification in biological fluids. nih.govresearchgate.net | Combines separation with precise mass detection. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and high-sensitivity quantification. mdpi.comnih.gov | Provides structural information from fragmentation patterns. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for metabolite identification. nih.gov | Enables determination of elemental composition. |

Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Selectivity or Potency

The development of new chemical entities based on the this compound scaffold represents a significant future direction. The goal of such medicinal chemistry efforts is to design and synthesize next-generation derivatives with improved pharmacological properties. mesamalaria.orggminsights.comresearchgate.netresearchgate.net

One key objective is to enhance the selectivity of these derivatives for PPARα, potentially reducing off-target effects. researchgate.netnih.gov Alternatively, researchers may aim to develop derivatives with increased potency, allowing for lower therapeutic doses and potentially a better safety profile. ecancer.org Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, will be fundamental to this process. researchgate.netnih.govnih.gov By systematically modifying the this compound molecule, chemists can identify key structural features responsible for its activity and use this knowledge to guide the design of improved compounds. nih.gov

Furthermore, the synthesis of derivatives could explore dual or pan-PPAR agonists, which might offer broader therapeutic benefits in complex metabolic disorders. researchgate.net The development of selective PPARα modulators (SPPARMα) is another promising avenue, aiming to achieve a more refined activation of the receptor with an improved benefit-risk profile. d-nb.infomdpi.comnih.govpatsnap.com The creation of prodrugs to improve bioavailability is also a potential strategy. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Pemafibrate (B1668597) | patsnap.com |

| Fenofibrate (B1672516) | nih.govpatsnap.com |

| Gemfibrozil (B1671426) | nih.govpatsnap.com |

| Clofibrate (B1669205) | mdpi.com |

| Ciprofibrate | mdpi.com |

| Bezafibrate (B1666932) | nih.gov |

| Elafibranor | mdpi.com |

| Rosiglitazone | nih.gov |

| Pioglitazone | nih.gov |

| Aleglitazar | researchgate.net |

| GFT505 | researchgate.net |

| WY-14643 | patsnap.commdpi.com |

| GW7647 | patsnap.com |

| Oleoylethanolamide | patsnap.com |

| Ursodeoxycholic acid | mdpi.com |

| Obeticholic acid | mdpi.com |

| Laquinimod | nih.gov |

| Tasquinimod | nih.gov |

Research Methodologies and Tools for Studying Picafibrate

High-Throughput Screening (HTS) in Fibrate Drug Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. americanpharmaceuticalreview.comresearchgate.net In the context of fibrate drug discovery, HTS plays a pivotal role in identifying new and improved peroxisome proliferator-activated receptor (PPAR) agonists.

The process typically involves the use of 96-well or 384-well microplates where cells engineered to report on PPARα activation are exposed to a library of test compounds. americanpharmaceuticalreview.com For instance, a cell line could be designed to produce a fluorescent or luminescent signal when PPARα is activated. The intensity of the signal is proportional to the activity of the compound. This allows for the rapid screening of thousands of potential drug candidates. nih.govmdpi.com

HTS is not limited to identifying new compounds but can also be used to optimize existing ones. For example, derivatives of known fibrates can be synthesized and screened to identify modifications that enhance potency or selectivity. Furthermore, HTS can be adapted to assess other properties of the compounds, such as their solubility and potential for precipitation, which are critical for oral drug formulations. americanpharmaceuticalreview.comresearchgate.net

Table 2: Key Parameters in High-Throughput Screening for Fibrate Discovery

| Parameter | Description | Relevance |

|---|---|---|

| Assay Format | Cell-based or biochemical assays in microplate format (96, 384, or 1536-well). | Enables miniaturization and automation for screening large compound libraries. |

| Reporter System | Luciferase, Green Fluorescent Protein (GFP), or other detectable markers linked to PPARα activation. | Provides a quantifiable output directly related to the target's activation. |

| Compound Library | Diverse chemical libraries, including synthetic compounds and natural products. | Increases the probability of finding novel chemical scaffolds with desired activity. |

| Hit Criteria | Pre-defined threshold of activity to identify promising compounds for further investigation. | Ensures that only compounds with significant activity are selected for follow-up studies. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interaction between a ligand, such as Picafibrate, and its receptor, PPARα, at an atomic level. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov Using the three-dimensional structures of this compound and the ligand-binding domain of PPARα, docking programs can calculate the most likely binding pose and estimate the binding affinity. researchgate.netrcsb.org This information is invaluable for understanding the key amino acid residues involved in the interaction and for designing new ligands with improved binding characteristics.

Molecular Dynamics Simulations: While molecular docking provides a static picture of the binding event, MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. chemcomp.comyoutube.comebsco.commdpi.com By simulating the movements of atoms and molecules, MD can reveal how the binding of this compound induces conformational changes in PPARα, leading to its activation. These simulations can also help to assess the stability of the ligand-receptor complex and to predict the effects of mutations on binding.

The synergy of these computational approaches allows for the rational design of new fibrates with enhanced efficacy and specificity. researchgate.net

Table 3: Computational Parameters for this compound-PPARα Interaction Studies

| Parameter | Description | Application |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the forces between atoms in the system. | Essential for accurately simulating the behavior of the protein and ligand. |

| Solvent Model | Explicit or implicit representation of the solvent (usually water) in the simulation. | Crucial for capturing the hydrophobic and hydrophilic interactions that drive binding. |

| Simulation Time | The duration of the molecular dynamics simulation, typically in the nanosecond to microsecond range. | Longer simulation times provide a more comprehensive sampling of the conformational landscape. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA used to estimate the strength of the ligand-receptor interaction. | Allows for the ranking of different ligands based on their predicted binding affinity. |

Gene Editing Techniques in Cellular Models to Elucidate this compound Mechanisms

Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the study of gene function and drug mechanisms. nih.govcrisprtx.commedlineplus.gov These tools allow for the precise modification of the genome in cellular models, enabling researchers to investigate the specific role of genes in the response to this compound.

By using CRISPR-Cas9, scientists can create cell lines in which the gene for PPARα has been knocked out (inactivated). bohrium.comgarvan.org.au Comparing the response of these knockout cells to this compound with that of normal (wild-type) cells can definitively establish whether the effects of the drug are mediated by PPARα. If the observed cellular changes, such as increased fatty acid oxidation, are absent in the knockout cells, it provides strong evidence for the on-target mechanism of this compound.

Furthermore, gene editing can be used to introduce specific mutations into the PPARα gene. nih.gov This allows for the investigation of the role of individual amino acids in this compound binding and receptor activation. For example, researchers could mutate a residue in the ligand-binding pocket and assess how this affects the drug's efficacy. This level of precision is invaluable for understanding the molecular details of this compound's action and for developing more targeted therapies. harvard.educhop.edu

Table 4: Applications of Gene Editing in this compound Research

| Gene Editing Approach | Experimental Goal | Expected Outcome |

|---|---|---|

| PPARα Knockout | To confirm that the effects of this compound are mediated by PPARα. | Absence of this compound-induced changes in gene expression and cellular metabolism in knockout cells. |

| Point Mutation in Ligand-Binding Domain | To identify key amino acid residues involved in this compound binding. | Altered binding affinity and/or activation of PPARα by this compound in cells with the mutated receptor. |

| Gene Knock-in of a Reporter | To visualize PPARα activation in real-time. | Expression of a fluorescent or luminescent reporter protein upon this compound treatment. |

| Epigenome Editing | To investigate the role of epigenetic modifications in this compound's effects. | Altered gene expression patterns in response to this compound without changing the DNA sequence. mdpi.com |

Q & A

Advanced Research Question

- P (Population): Adults aged 40-65 with mixed dyslipidemia (LDL >160 mg/dL, triglycerides >200 mg/dL).

- I (Intervention): Daily 150 mg this compound for 24 weeks.

- C (Comparison): Placebo or standard fibrate therapy (e.g., fenofibrate).

- O (Outcome): Percent reduction in LDL, triglycerides, and HDL-C changes.

- T (Time): 6-month follow-up.

Methodological Considerations: Use stratified randomization to balance comorbidities (e.g., diabetes) and power analysis to determine sample size (α=0.05, β=0.2). Include intention-to-treat and per-protocol analyses to address attrition .

What strategies resolve contradictions between preclinical and clinical data on this compound’s hepatotoxicity?

Advanced Research Question

Discrepancies may arise from interspecies metabolic differences or dosing regimens. To address this:

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare metabolite profiles in rodents vs. humans.

- Use microdosing trials with traceable isotopes (¹⁴C-Picafibrate) to assess hepatic uptake without therapeutic effects.

- Apply Bayesian meta-analysis to harmonize heterogeneous datasets, weighting studies by methodological rigor (e.g., blinding, sample size) .

What statistical methods are appropriate for analyzing this compound’s lipid-lowering effects in ethnically diverse cohorts?

Advanced Research Question

- Mixed-effects models account for inter-individual variability and repeated measures in longitudinal studies.

- Covariate-adjusted regression controls for confounders like diet or genetic polymorphisms (e.g., APOE variants).

- Subgroup analysis with Bonferroni correction identifies population-specific responses. Ensure data normality via Shapiro-Wilk tests; use non-parametric alternatives (e.g., Wilcoxon signed-rank) if skewed .

How can the FINER criteria evaluate a research question on this compound’s novel applications in non-alcoholic fatty liver disease (NAFLD)?

Advanced Research Question

- Feasible: Access to liver biopsy data or non-invasive biomarkers (e.g., FibroScan®).

- Interesting: Mechanistic links between PPAR-α activation and hepatic steatosis reduction.

- Novel: Investigate this compound’s impact on gut-liver axis metabolites (e.g., bile acids) via metabolomics.

- Ethical: Exclude patients with advanced cirrhosis (Child-Pugh C).

- Relevant: Align with WHO priorities on metabolic syndrome interventions .

What in silico tools predict this compound’s off-target interactions and potential drug-drug synergies?

Basic Research Question

Use molecular docking software (AutoDock Vina, Schrödinger Suite) to simulate binding affinities for non-PPAR targets (e.g., CYP450 enzymes). Pharmacophore modeling identifies structural motifs associated with adverse effects (e.g., myopathy). Validate predictions with high-throughput screening in hepatocyte cell lines .

How should a meta-analysis address variability in this compound’s cardiovascular outcomes across demographic subgroups?

Advanced Research Question

- Protocol: Adhere to PRISMA guidelines; register on PROSPERO.

- Inclusion Criteria: RCTs and cohort studies with ≥100 participants, stratified by age, sex, and ethnicity.

- Statistical Approach: Random-effects models to accommodate heterogeneity; I² statistic quantifies inconsistency.

- Sensitivity Analysis: Exclude studies with high risk of bias (e.g., unblinded trials) .

What experimental designs optimize dose-response relationships for this compound in hypertriglyceridemia?

Advanced Research Question

- Phase II Adaptive Design: Start with 50–300 mg/day doses, using Bayesian escalation to refine efficacy/safety ratios.

- Primary Endpoint: Triglyceride reduction ≥25% from baseline.

- Secondary Endpoints: PPAR-α activity biomarkers (e.g., ACOX1 expression).

- Stopping Rules: Predefine hepatotoxicity thresholds (ALT >3× ULN) .

How do researchers validate this compound’s stability and purity in novel drug formulations?

Basic Research Question

- Chromatography: HPLC-UV (C18 column, 254 nm) quantifies active pharmaceutical ingredient (API) content.

- Mass Spectrometry: LC-MS/MS detects degradation products (e.g., hydrolyzed nicotinate esters).

- Accelerated Stability Testing: 40°C/75% RH for 6 months to simulate shelf-life .

What ethical considerations arise in long-term studies of this compound’s effects on elderly populations?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.